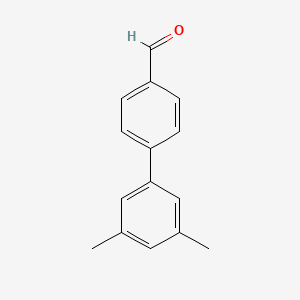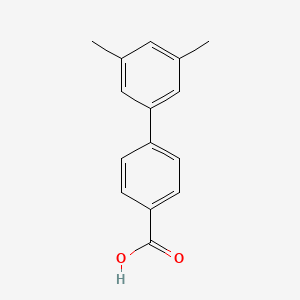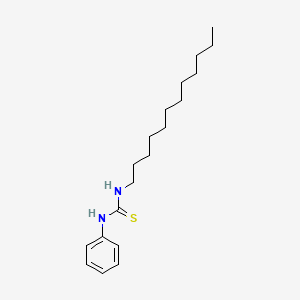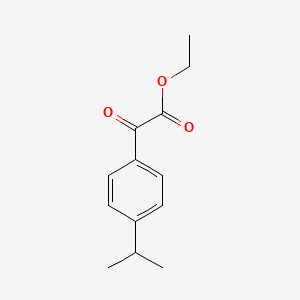
2-(Dimethylamino)-2-oxoacetic acid
説明
2-(Dimethylamino)-2-oxoacetic acid is a useful research compound. Its molecular formula is C4H7NO3 and its molecular weight is 117.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactions
- Synthesis of Complex Compounds : 2-(Dimethylamino)-2-oxoacetic acid is used as a starting point or intermediate in the synthesis of complex organic compounds. For instance, it's involved in the synthesis of (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine, showcasing its role in multi-step chemical synthesis processes, indicating the compound's utility in constructing molecules with potential pharmacological activities (Vaid et al., 2013).
Biological Activities and Applications
- Active Pharmaceutical Ingredient (API) : 2-amino-2-oxoacetic acid, a related compound, serves as an API due to its role as an inhibitor of lactic dehydrogenase (LDH). This inhibition is significant in hindering metabolic pathways of tumor cells and has showcased promising anticancer activity against nasopharyngeal carcinoma cells. It's also considered a potential drug for treating type 2 diabetes. This emphasizes the medical significance of structurally related compounds and their potential in drug development (Delgado et al., 2019).
Material Science and Polymer Applications
- Biocompatible Copolymers : this compound derivatives, like 2-(dimethylamino)ethyl methacrylate (DMA), are used to prepare biocompatible copolymers. These copolymers have proven benefits in various biomedical applications, highlighting the compound's relevance in creating materials compatible with biological systems and potentially useful in a wide range of medical devices or therapeutic applications (Ma et al., 2003).
作用機序
Target of Action
Similar compounds such as deanol and N-Methylsarcosine have been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia , and as a component in ion liquid and emulsifier . Therefore, it is plausible that 2-(Dimethylamino)-2-oxoacetic acid may interact with similar targets.
Mode of Action
Compounds with similar structures, such as deanol , have functional groups that interact with their targets, leading to changes in cellular function. More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds have been shown to influence various metabolic pathways . For instance, denitrifying microbiota, which possess multiple metabolic pathways, have been implicated in the biodegradation of aromatic metabolites
Pharmacokinetics
Similar compounds such as n-[2-(dimethylamino)ethyl]acridine-4-carboxamide have been studied, showing clearance of 100±036 l h−1 kg−1, a volume of distribution of the central compartment of 072±055 l/kg, an initial half-life of 028±019 h and a terminal half-life of 204±094 h . These properties could potentially influence the bioavailability of this compound.
Result of Action
For instance, poly [2-(dimethylamino)ethyl methacrylate]-grafted amphiphilic block copolymer micelles loaded with quercetin have shown potential for drug delivery
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, pH-responsive polymersomes of poly [2-(dimethylamino)ethyl methacrylate]-block-polystyrene have shown enhanced drug delivery in certain pH environments . Similarly, denitrifying microbiota, which may be influenced by environmental factors such as NO3–N and moisture content, have been shown to affect the biodegradation of aromatic metabolites . These findings suggest that environmental factors could potentially influence the action of this compound.
生化学分析
Biochemical Properties
2-(Dimethylamino)-2-oxoacetic acid plays a pivotal role in biochemical reactions, particularly in amino acid metabolism. It interacts with enzymes such as transaminases and dehydrogenases, facilitating the transfer of amino groups and the oxidation of substrates. These interactions are essential for the synthesis and degradation of amino acids, impacting metabolic pathways and energy production. The compound’s ability to form stable complexes with metal ions also enhances its biochemical activity, making it a valuable tool in enzymatic studies .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. It has been observed to modulate cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli. Additionally, this compound can alter gene expression by influencing transcription factors and epigenetic modifications. Its impact on cellular metabolism is evident through its role in amino acid catabolism and energy production, which are critical for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, either inhibiting or activating their activity, depending on the context. For instance, it can inhibit certain dehydrogenases, reducing the rate of substrate oxidation, or activate transaminases, enhancing amino group transfer. These interactions lead to changes in metabolic flux and the regulation of metabolic pathways. Additionally, the compound can influence gene expression by binding to transcription factors or modifying chromatin structure, thereby altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, such as changes in gene expression and metabolic adjustments .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can enhance metabolic activity and improve cellular function. At higher doses, it may exhibit toxic effects, such as oxidative stress and cellular damage. Studies have identified threshold doses that elicit beneficial effects without causing adverse reactions. Understanding these dosage effects is crucial for its safe and effective application in therapeutic settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid degradation and energy production. It interacts with enzymes such as transaminases and dehydrogenases, facilitating the conversion of amino acids into intermediates that enter the citric acid cycle. This process is essential for the production of energy and the synthesis of key biomolecules. The compound’s role in these pathways highlights its importance in maintaining metabolic balance and supporting cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization to specific cellular compartments. The compound’s distribution is influenced by factors such as pH and the presence of other biomolecules, which can affect its activity and function. Understanding its transport and distribution is essential for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. It is often found in the cytoplasm and mitochondria, where it participates in metabolic reactions and energy production. The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. This subcellular localization is crucial for its activity and function, as it allows the compound to interact with specific enzymes and biomolecules .
特性
IUPAC Name |
2-(dimethylamino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-5(2)3(6)4(7)8/h1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFGLGXRUVEMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375466 | |
| Record name | N,N-Dimethyloxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32833-96-8 | |
| Record name | N,N-Dimethyloxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Dimethylamino)-2-oxoethanoic acid, | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




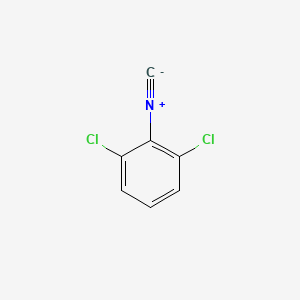


![2',4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B1349926.png)


![2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1349936.png)
